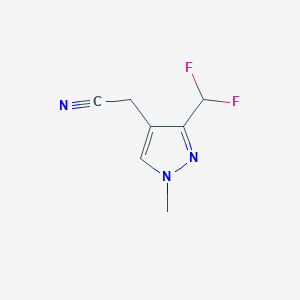

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile

Description

Properties

IUPAC Name |

2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDOAGKZCQGGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Cyanation Approach

Bromination of Pyrazole Precursors

The synthesis often begins with the preparation of halogenated pyrazole intermediates. Patent CN111303035A outlines a method for generating 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, a key precursor. In this step, 4-bromo-1-methyl-1H-pyrazol-3-amine undergoes diazotization with sodium nitrite under acidic conditions, followed by a Sandmeyer-type reaction with potassium difluoromethyl trifluoroborate. This yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole with a reported purity of 98.5% and an 88.2% yield.

Cyclization of Nitrile-Containing Precursors

Condensation Reactions

Patent CN104163800A describes the synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid via a cyclization strategy. Although the final product is a carboxylic acid, the pathway involves intermediates that could be adapted for acetonitrile synthesis. For example, the reaction of N,N-dimethylaminoacrylonitrile with difluoroacetyl chloride forms a cyclized pyrazole derivative. By halting the oxidation step before carboxylate formation, the nitrile group could be retained.

Key Reaction Conditions:

Functional Group Interconversion

Dehydration of Amides

Dehydrating a primary amide at position 4 using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) could yield the nitrile. This method is commonly used in organic synthesis but lacks direct evidence in the reviewed patents.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The scalability of these methods depends on cost, safety, and yield. Patent CN111303035A emphasizes the use of inexpensive reagents like hydrochloric acid and sodium nitrite, making the halogenation-cyanation route economically viable. Conversely, the cyclization approach in CN104163800A requires careful control of isomer formation, which may complicate large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile as an anticancer agent. Research indicates that derivatives of pyrazole compounds exhibit significant activity against various cancer cell lines. For instance, compounds similar to 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile have shown promising results in inhibiting tumor growth in vitro, suggesting that this compound may serve as a lead structure for developing new anticancer therapies .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their efficacy against bacterial and fungal strains. In particular, studies have demonstrated that modifications in the pyrazole ring can enhance the antimicrobial activity, making compounds like 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile valuable candidates for further development as antimicrobial agents .

Agricultural Applications

1. Insecticidal Activity

Research has shown that pyrazole derivatives possess insecticidal properties, which can be utilized in agricultural pest control. The difluoromethyl group in 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile enhances its biological activity against common agricultural pests. Studies indicate that such compounds can disrupt the life cycle of pests, leading to effective pest management solutions .

2. Herbicidal Activity

In addition to insecticidal properties, pyrazole compounds have been explored for their herbicidal effects. The structural characteristics of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile may contribute to its ability to inhibit weed growth, providing an environmentally friendly alternative to traditional herbicides .

Material Science Applications

1. Synthesis of Functional Materials

The unique chemical structure of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile allows for its use in synthesizing novel functional materials. Its ability to form coordination complexes with metals opens avenues for developing new materials with specific electronic and optical properties .

Data Summary

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Significant activity against various cancer cell lines |

| Antimicrobial Agent | Effective against bacterial and fungal strains | |

| Agriculture | Insecticide | Disrupts life cycle of agricultural pests |

| Herbicide | Inhibitory effects on weed growth | |

| Material Science | Functional Materials | Potential for synthesizing new materials with unique properties |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of pyrazole derivatives similar to 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with particular derivatives achieving over 80% inhibition at higher concentrations .

Case Study 2: Insecticidal Efficacy

In another study focusing on agricultural applications, researchers tested the insecticidal efficacy of difluoromethylpyrazole derivatives against common pests like aphids and beetles. The compound demonstrated significant mortality rates compared to control groups, confirming its potential as a viable insecticide .

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile

- 2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrile

- 2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrile

Uniqueness

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the development of pharmaceuticals and other applications .

Biological Activity

2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile, a compound with a unique pyrazole structure, has garnered attention for its potential biological activities. The difluoromethyl group enhances its lipophilicity and metabolic stability, which are crucial for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

- IUPAC Name : 2-[3-(difluoromethyl)-1-methylpyrazol-4-yl]acetonitrile

- Molecular Formula : C7H7F2N3

- Molecular Weight : 171.15 g/mol

- CAS Number : 2228637-01-0

Synthesis

The synthesis of 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile typically involves:

- Reaction of a pyrazole derivative with a difluoromethylating agent.

- Use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the pyrazole ring can enhance activity against various pathogens, including malaria parasites like Plasmodium falciparum and Plasmodium vivax. The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for antimalarials, has been highlighted in several studies .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways. The incorporation of polar functionalities into the structure has been shown to improve aqueous solubility while maintaining enzyme inhibition efficacy. For example, analogs of this compound have demonstrated IC50 values below 0.03 μM against recombinant DHODH from malaria parasites .

Case Studies

- Antimalarial Efficacy : In a study evaluating various derivatives, 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile was found to significantly reduce parasitemia in mouse models when administered at specific dosages (e.g., 40 mg/kg), showcasing its potential as a therapeutic agent against malaria .

- Metabolic Stability : The compound's metabolic stability was assessed in human liver microsomes, revealing promising results that suggest it could be developed further for clinical use. The balance between lipophilicity and metabolic stability is critical for optimizing pharmacokinetic profiles .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(3-(Trifluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile | Trifluoromethyl | Moderate activity against malaria |

| 2-(3-(Chloromethyl)-1-methyl-4-pyrazolyl)acetonitrile | Chloromethyl | Lower efficacy compared to difluoromethyl variant |

| 2-(3-(Bromomethyl)-1-methyl-4-pyrazolyl)acetonitrile | Bromomethyl | Similar activity profile as chloromethyl variant |

Q & A

Q. What are the optimized synthetic routes for 2-(3-(Difluoromethyl)-1-methyl-4-pyrazolyl)acetonitrile, and how can purity be validated?

Answer:

- Synthetic Routes : Begin with a pyrazole core functionalization. Introduce the difluoromethyl group via electrophilic fluorination or nucleophilic substitution using reagents like DAST (diethylaminosulfur trifluoride). The acetonitrile moiety can be incorporated via alkylation of the pyrazole nitrogen using bromoacetonitrile derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) coupled with UV detection at 210–220 nm. Confirm purity (>97%) via GC-MS, referencing retention times and mass spectra against standards .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- ¹H/¹³C NMR : Dissolve in deuterated acetonitrile (CD₃CN) for high-resolution NMR. Key signals:

- FT-IR : Confirm nitrile stretch at ~2240–2260 cm⁻¹ and C-F stretches at 1000–1200 cm⁻¹.

Q. How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep at 0–6°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Use desiccants (e.g., molecular sieves) to avoid moisture .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to toxicity (GHS Category III). Neutralize spills with alkaline solutions (e.g., NaHCO₃) to degrade cyanide byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Workflow : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Simulate transition states for Suzuki-Miyaura couplings to evaluate activation energies. Compare with experimental yields to validate predictions .

- Solvent Effects : Include polarizable continuum models (PCM) for acetonitrile to assess solvation energy impacts on reaction pathways .

Q. How can researchers resolve contradictions in reported reaction yields when varying substituents on the pyrazole ring?

Answer:

- Systematic Analysis : Design a matrix of substituents (e.g., electron-withdrawing vs. donating groups). Use Design of Experiments (DoE) to isolate variables (temperature, catalyst loading). Validate via HPLC quantification.

- Mechanistic Probes : Conduct in-situ NMR or Raman spectroscopy to monitor intermediate formation. Correlate steric/electronic parameters (Hammett σ) with yield discrepancies .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

Answer:

- Laboratory Studies : Use OECD 301B (Ready Biodegradability Test) in aqueous media. Monitor degradation via LC-MS/MS for intermediates (e.g., pyrazole carboxylic acids).

- Environmental Modeling : Apply QSAR models (EPI Suite) to estimate log Kow (lipophilicity) and BCF (bioaccumulation). Validate with field samples from water/sediment systems using SPE extraction and HRMS .

Q. How can kinetic studies elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

- Kinetic Profiling : Perform pseudo-first-order reactions with varying nucleophile concentrations (e.g., NaN₃). Monitor via UV-Vis at λmax for nitrile loss (2240 cm⁻¹ IR band decay).

- Isotope Effects : Compare kH/kD using deuterated solvents (CD₃CN) to identify rate-limiting steps (e.g., bond cleavage vs. transition state formation) .

Q. What advanced analytical methods quantify trace impurities in this compound?

Answer:

- LC-HRMS : Use a Q-TOF mass spectrometer in positive ion mode (ESI+) with a resolving power >30,000. Target impurities (e.g., unreacted pyrazole precursors) via exact mass (<2 ppm error).

- NMR Spectroscopy : Employ ¹⁹F NMR (δ ~-70 to -80 ppm for CF₂H) to detect fluorinated byproducts. Quantify using an internal standard (e.g., trifluoroacetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.